molecular formula C26H22F3N3O3 B11088024 ethyl (1-benzyl-3-{(E)-[4-(trifluoromethoxy)phenyl]diazenyl}-1H-indol-2-yl)acetate

ethyl (1-benzyl-3-{(E)-[4-(trifluoromethoxy)phenyl]diazenyl}-1H-indol-2-yl)acetate

Cat. No.: B11088024
M. Wt: 481.5 g/mol
InChI Key: PMOKILYODSZPHP-UHFFFAOYSA-N
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Description

ETHYL 2-(1-BENZYL-3-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}-1H-INDOL-2-YL)ACETATE is a complex organic compound that features a trifluoromethoxyphenyl group, a diazenyl linkage, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1-BENZYL-3-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}-1H-INDOL-2-YL)ACETATE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Diazenyl Group: The diazenyl group can be introduced through diazotization reactions, where an amine precursor is treated with nitrous acid.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the trifluoromethoxyphenyl group to the indole core.

    Esterification: The final step involves esterification to form the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the benzyl group.

    Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.

    Substitution: The trifluoromethoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Used in research to study biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(1-BENZYL-3-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}-1H-INDOL-2-YL)ACETATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The diazenyl group could play a role in electron transfer processes, while the trifluoromethoxyphenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(1-BENZYL-3-{(E)-2-[4-METHOXYPHENYL]-1-DIAZENYL}-1H-INDOL-2-YL)ACETATE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    ETHYL 2-(1-BENZYL-3-{(E)-2-[4-FLUOROPHENYL]-1-DIAZENYL}-1H-INDOL-2-YL)ACETATE: Contains a fluorophenyl group instead of a trifluoromethoxyphenyl group.

Uniqueness

The presence of the trifluoromethoxy group in ETHYL 2-(1-BENZYL-3-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}-1H-INDOL-2-YL)ACETATE imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C26H22F3N3O3

Molecular Weight

481.5 g/mol

IUPAC Name

ethyl 2-[1-benzyl-3-[[4-(trifluoromethoxy)phenyl]diazenyl]indol-2-yl]acetate

InChI

InChI=1S/C26H22F3N3O3/c1-2-34-24(33)16-23-25(31-30-19-12-14-20(15-13-19)35-26(27,28)29)21-10-6-7-11-22(21)32(23)17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3

InChI Key

PMOKILYODSZPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N=NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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